

Application of Fluciclovine (18F) PET in Monitoring Response to Androgen Deprivation Therapy

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Compound of Interest				
Compound Name:	Fluciclovine			
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced and recurrent prostate cancer. However, monitoring the therapeutic response to ADT can be challenging. While serum prostate-specific antigen (PSA) levels are a standard biomarker, they do not always correlate with the extent of disease or predict response accurately. Molecular imaging with Positron Emission Tomography (PET) offers a non-invasive method to visualize and quantify the metabolic activity of tumors, providing valuable insights into treatment efficacy.

Fluciclovine (¹⁸F), a synthetic amino acid analog, is a PET radiotracer approved for imaging in men with suspected prostate cancer recurrence. Unlike other tracers, its uptake is not significantly affected by ADT, making it a potentially valuable tool for monitoring treatment response in this patient population.[1][2][3] This document provides detailed application notes and protocols for utilizing **Fluciclovine** (¹⁸F) PET in this context.

Application Notes

Fluciclovine (18F) PET imaging has demonstrated utility in several key areas related to ADT for prostate cancer:



- Unaffected Diagnostic Performance During ADT: Retrospective studies have shown that the
 diagnostic performance of Fluciclovine (¹⁸F) PET is not significantly compromised in
 patients undergoing ADT. The positivity rates for detecting recurrent disease are comparable
 between patients on ADT and those who are not.[1][2][3] This is a significant advantage over
 choline-based PET tracers, whose uptake can be inhibited by ADT.[1][2]
- Monitoring Therapeutic Response: A prospective pilot study has indicated that Fluciclovine (18F) PET can effectively monitor the early response to ADT. A significant decrease in Fluciclovine (18F) uptake, as measured by the Standardized Uptake Value (SUV), has been observed in both primary prostatic lesions and metastatic lymph nodes following the initiation of ADT.[4][5] This reduction in tracer uptake correlates with a decline in serum PSA levels, suggesting its potential as an early indicator of treatment efficacy.[6]
- Guiding Treatment Decisions: Fluciclovine (18F) PET/CT has been shown to have a substantial impact on patient management. In numerous cases, the detailed anatomical and metabolic information provided by the scan has led to modifications of the initial treatment plan.[7][8] Notably, imaging findings have prompted the avoidance or delay of ADT in a significant proportion of patients, shifting the therapeutic strategy towards more targeted salvage treatments like stereotactic body radiation therapy (SBRT) to localized sites of recurrence.[9][10][11] This ability to personalize treatment can potentially spare patients from the side effects of systemic therapy.
- Detecting Castration-Resistant Prostate Cancer (CRPC): By highlighting viable tumor cells in a castrated environment, longitudinal Fluciclovine (¹⁸F) PET imaging may help in the early identification of tumor heterogeneity and the development of castration-resistant disease.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating **Fluciclovine** (18F) PET in the context of ADT.

Table 1: Impact of Fluciclovine (18F) PET/CT on Planned Androgen Deprivation Therapy



Study Population (Biochemical Recurrence)	Number of Patients with Pre-scan Plan for ADT	Change in Management Plan Post-scan	Avoidance or Delay of ADT Post-scan	Reference
LOCATE and FALCON trials (Secondary Analysis)	146	64% (93/146)	59% (55/93) of those with a changed plan	[9][10]
LOCATE and FALCON trials (Secondary Analysis)	60 (ADT Monotherapy)	75% (45/60) had a change from monotherapy	N/A	[10]

Table 2: Changes in Fluciclovine (18F) PET Parameters After Androgen Deprivation Therapy

Lesion Location	PET Parameter	Pre-ADT Value (Mean ± SD)	Post-ADT Value (Mean ± SD)	p-value	Reference
Primary Intraprostatic Lesion	SUVmean	4.5 ± 1.1	2.4 ± 1.1	0.008	[4][5]
Primary Intraprostatic Lesion	SUVmax	7.1 ± 1.7	3.5 ± 2.0	0.008	[5]
Suspicious Lymph Nodes	SUVmax	5.5 ± 3.7	2.8 ± 1.4	0.03	[4][5]

Table 3: Detection Rates of **Fluciclovine** (18F) PET in Patients on Androgen Deprivation Therapy



Study	Number of Patients on ADT	Overall Detection Rate	Detection Rate by Time on ADT	Reference
Retrospective Study	71 (on ADT for ≥3 months)	82%	No significant influence of ADT duration	[2][13]
Retrospective Study	68	82% (similar to non-ADT group)	N/A	[1]

Experimental Protocols Patient Preparation Protocol

A standardized patient preparation protocol is crucial for ensuring optimal image quality and accurate quantification.

- Fasting: Patients should fast for a minimum of 4 hours prior to **Fluciclovine** (18F) administration to minimize background muscle uptake.[14]
- Hydration: Patients should be well-hydrated. Small amounts of water are permitted.
- Medications: Patients can take their prescribed medications with small amounts of water.
- Physical Activity: Strenuous physical activity should be avoided for at least 24 hours before
 the scan to reduce non-specific muscle uptake of the tracer.[14]
- Voiding: Patients should void immediately before the start of the PET scan to reduce urinary activity in the pelvis.[15]

Fluciclovine (18F) PET/CT Imaging Protocol for Monitoring ADT Response

This protocol outlines the steps for performing longitudinal **Fluciclovine** (18F) PET/CT scans to monitor the response to ADT.

Methodological & Application



- Baseline Scan: A baseline **Fluciclovine** (18F) PET/CT scan should be performed before the initiation of ADT.
- Follow-up Scan: A follow-up scan should be performed at a predefined interval after the start of ADT (e.g., 6-12 weeks) to assess for changes in tumor metabolism.[6]
- Radiotracer Administration:
 - The recommended dose of Fluciclovine (18F) is 370 MBq (10 mCi).[16]
 - The radiotracer should be administered as an intravenous bolus injection.
 - The injection should be followed by a saline flush to ensure complete delivery of the dose.
 [14]
- Image Acquisition:
 - Imaging should commence 3-5 minutes after the injection.[14][17]
 - The patient should be positioned supine with arms raised above the head.[15]
 - The scan should cover the area from the mid-thigh to the base of the skull.[14]
 - A low-dose CT scan should be acquired for attenuation correction and anatomical localization.
 - PET data should be acquired for approximately 3-5 minutes per bed position.[14]
- Image Analysis:
 - PET images should be reconstructed using an iterative algorithm.
 - Quantitative analysis should be performed by drawing regions of interest (ROIs) around lesions identified on the baseline scan and corresponding areas on the follow-up scan.
 - Key quantitative metrics to be recorded include the maximum and mean Standardized Uptake Values (SUVmax and SUVmean).



 Changes in these parameters between the baseline and follow-up scans should be calculated to assess treatment response.

Visualizations



Androgen Deprivation Therapy (ADT) Blocks Androgen Receptor (AR) Activates Cell Growth & Proliferation Signaling Metabolic Reprogramming Fluciclovine (18F) (extracellular)

Proposed Influence of ADT on Fluciclovine Uptake

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Transport

Caption: Influence of ADT on **Fluciclovine** (18F) uptake in prostate cancer cells.

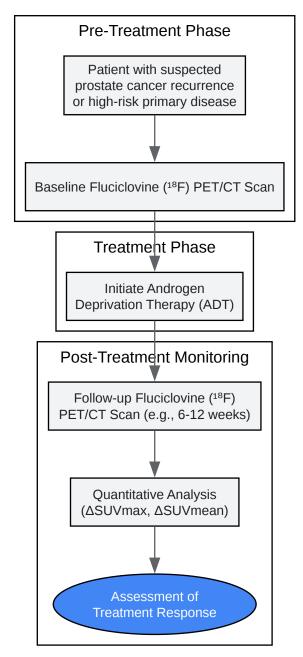
Upregulates

Amino Acid Transporters (e.g., LAT1, ASCT2)

Fluciclovine (18F) (intracellular)



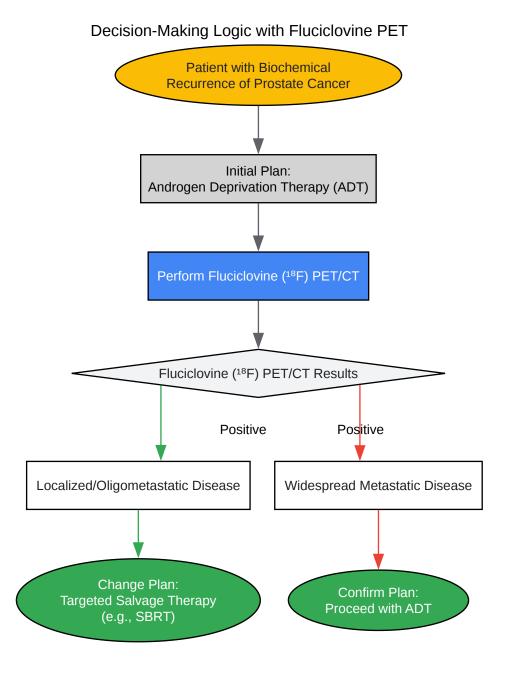
Workflow for Monitoring ADT Response with Fluciclovine PET



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Caption: Experimental workflow for monitoring ADT response using Fluciclovine (18F) PET.





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Caption: Logical relationship of **Fluciclovine** (18F) PET in guiding ADT decisions.

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